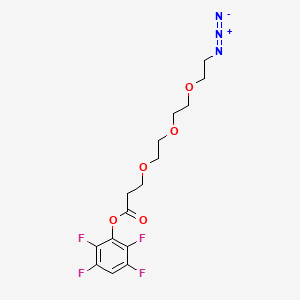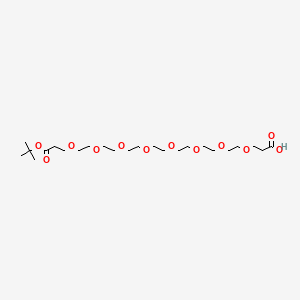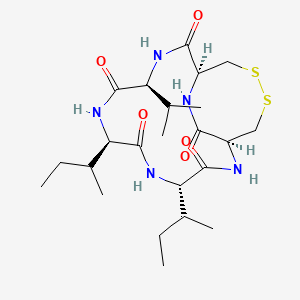
Azido-PEG3-TFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-TFP ester is a functionalized polyethylene glycol compound that contains an azide group and a tetrafluorophenyl ester group. This compound is widely used in organic synthesis and biochemical research due to its ability to participate in “click” chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide group can react with alkynes to form stable triazole linkages, while the tetrafluorophenyl ester group can react with primary amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-TFP ester typically involves the reaction of a polyethylene glycol derivative with an azide group and a tetrafluorophenyl ester group. One common method involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride to form a tosylated intermediate.
Introduction of Azide Group: The tosylated intermediate is then reacted with sodium azide to introduce the azide group, forming Azido-PEG3.
Formation of Tetrafluorophenyl Ester: Finally, Azido-PEG3 is reacted with tetrafluorophenyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.
Ester Formation: The resulting Azido-PEG3 is reacted with tetrafluorophenyl chloroformate under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Azido-PEG3-TFP ester undergoes several types of reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form triazole linkages.
Nucleophilic Substitution: The tetrafluorophenyl ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
Amine Reaction: The tetrafluorophenyl ester group reacts with primary amines in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the tetrafluorophenyl ester group with primary amines.
科学的研究の応用
Azido-PEG3-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
作用機序
The mechanism of action of Azido-PEG3-TFP ester involves its ability to participate in “click” chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. The tetrafluorophenyl ester group reacts with primary amines to form amide bonds, allowing for the conjugation of various molecules. These reactions enable the compound to modify and link different molecules, making it a versatile tool in chemical and biological research.
類似化合物との比較
Azido-PEG3-TFP ester can be compared with other similar compounds such as:
Azido-PEG3-NHS ester: Similar in structure but contains an N-hydroxysuccinimidyl ester group instead of a tetrafluorophenyl ester group. The NHS ester is less hydrolytically stable compared to the TFP ester.
Azido-dPEG12-TFP ester: Contains a longer polyethylene glycol spacer, providing greater flexibility and solubility.
Azido-PEG8-TFP ester: Contains a longer polyethylene glycol spacer, similar to Azido-dPEG12-TFP ester, but with different chain lengths and properties.
This compound is unique due to its balanced properties, offering both stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C15H17F4N3O5 |
|---|---|
分子量 |
395.31 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H17F4N3O5/c16-10-9-11(17)14(19)15(13(10)18)27-12(23)1-3-24-5-7-26-8-6-25-4-2-21-22-20/h9H,1-8H2 |
InChIキー |
AYTOSIAWIILPPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCN=[N+]=[N-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)



![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)

![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)



